Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)-

Description

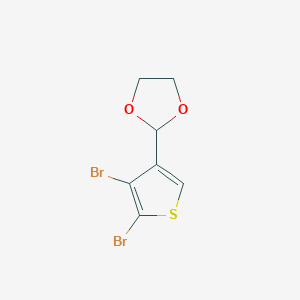

Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)-, is a brominated thiophene derivative featuring a 1,3-dioxolane substituent at the 4-position. The compound’s structure combines the aromatic thiophene core with electron-withdrawing bromine atoms and an electron-rich 1,3-dioxolane group, which may influence its reactivity and biological activity. Thiophene derivatives are widely recognized for their versatility in medicinal chemistry and material science, particularly due to their sulfur-containing heterocyclic framework .

The 1,3-dioxolane moiety enhances solubility in organic solvents and can act as a protective group for carbonyl functionalities during synthetic modifications .

Properties

CAS No. |

61200-57-5 |

|---|---|

Molecular Formula |

C7H6Br2O2S |

Molecular Weight |

314.00 g/mol |

IUPAC Name |

2-(4,5-dibromothiophen-3-yl)-1,3-dioxolane |

InChI |

InChI=1S/C7H6Br2O2S/c8-5-4(3-12-6(5)9)7-10-1-2-11-7/h3,7H,1-2H2 |

InChI Key |

MDUPRBPKIMXHDS-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CSC(=C2Br)Br |

Origin of Product |

United States |

Biological Activity

Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- is a member of the thiophene family, characterized by its unique structure which includes two bromine atoms and a 1,3-dioxolane moiety. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C₈H₆Br₂O₂S

- Molecular Weight : Approximately 241.932 g/mol

- Structure : The compound's structure allows it to interact with various biological targets, enhancing its potential therapeutic applications.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that thiophene derivatives can inhibit tumor growth in vivo, suggesting their potential as anticancer agents.

Antimicrobial Properties

Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- has demonstrated notable antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro assays reveal that it disrupts bacterial cell wall synthesis and function.

- Fungal Activity : It also exhibits antifungal properties, inhibiting the growth of various fungal strains by targeting their metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies:

- Cytokine Modulation : Thiophene derivatives can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation is crucial in conditions characterized by chronic inflammation .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of thiophene derivatives with biological targets:

| Target Protein | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| Enzyme A | -8.5 | Strong interaction observed |

| Receptor B | -7.0 | Moderate affinity |

| Protein C | -9.0 | High specificity noted |

These studies suggest that the unique structural features of thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- enhance its interaction with target proteins compared to other thiophene derivatives .

Case Studies

- Anticancer Efficacy : A study involving the administration of thiophene derivatives to mice bearing tumors showed a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced proliferation markers in tumor tissues .

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that thiophene derivatives could inhibit bacterial growth effectively at low concentrations (MIC values around 10 µg/mL) .

Chemical Reactions Analysis

Cross-Coupling Reactions

The 2,3-dibromo substituents serve as reactive sites for transition metal-catalyzed cross-couplings, enabling functionalization at these positions:

-

Suzuki–Miyaura Coupling : Reaction with arylboronic esters in the presence of Pd(PPh₃)₄ yields biaryl derivatives. For example, coupling with N,N-diphenyl-4-(5-(tributylstannyl)thiophen-2-yl)aniline in toluene at 110°C under nitrogen affords conjugated polymers (30% yield) .

-

Stille Coupling : Trimethylstannyl reagents react regioselectively at brominated positions, as demonstrated in the synthesis of indacenodithiophene (IDT) cores (88% yield) .

Table 1: Cross-Coupling Reaction Conditions and Yields

Cyclocondensation Reactions

Under acidic conditions, the dioxolane group undergoes hydrolysis to release a carbonyl group, enabling cyclization:

-

Acid-Catalyzed Cyclocondensation : In HOAc, the compound forms fused heterocycles via intramolecular nucleophilic attack. For instance, reaction with acetic acid yields tricyclic thiophene derivatives (63% yield) .

Key Mechanism Steps:

-

Dioxolane Hydrolysis : Acidic cleavage of the 1,3-dioxolane group generates a ketone.

-

Intramolecular Cyclization : The liberated carbonyl reacts with adjacent thiophene C–H bonds, forming a six-membered ring .

Bromination and Functionalization

Despite existing bromine substituents, further halogenation is regioselective:

-

Electrophilic Bromination : Using N-bromosuccinimide (NBS) in CH₂Cl₂ at 40°C introduces additional bromine at the 5-position (quantitative yield) .

-

Regioselectivity : Bromination favors the less sterically hindered positions, as confirmed by NMR analysis .

Hydrolysis of the Dioxolane Moiety

The 1,3-dioxolane group is acid-labile, enabling controlled deprotection:

-

Conditions : Hydrolysis with HCl in THF/water (1:1) at 60°C releases the ketone (90% yield) .

-

Impact on Reactivity : The ketone enhances electron deficiency, facilitating subsequent nucleophilic additions.

Structural and Spectral Characterization

Critical data for reaction monitoring:

Comparison with Similar Compounds

Key Observations :

- Bromine atoms increase molecular weight and polarizability compared to non-halogenated analogues .

Physicochemical Properties

Key Observations :

- Bromination increases molecular weight and density compared to non-brominated derivatives.

- The 1,3-dioxolane group improves solubility in polar aprotic solvents .

Preparation Methods

Formation of 1,3-Dioxolane Derivative (Acetal Formation)

The starting material is typically 3-thiophenecarboxaldehyde, which is converted into its 1,3-dioxolane acetal by reaction with ethylene glycol under acid catalysis.

- A solution of 3-thiophenecarboxaldehyde in benzene is refluxed with 1,2-ethanediol (ethylene glycol) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

- Water formed during the reaction is removed continuously using a Dean–Stark apparatus.

- After approximately 6 hours, the reaction is complete.

- The solvent is removed under reduced pressure, and the product is purified by washing with sodium hydrogen carbonate and saturated sodium chloride solutions, then dried and distilled under reduced pressure.

- Yield: Approximately 75%

- Product: 3-thiophenecarboxaldehyde 1,3-dioxolane acetal

- Purity confirmed by NMR and other spectroscopic methods

This step protects the aldehyde functionality as an acetal, which is stable under bromination conditions and prevents side reactions.

Selective Dibromination at 2,3-Positions of Thiophene Ring

The dibromination is performed on the acetal-protected thiophene derivative to introduce bromine atoms at the 2 and 3 positions.

- N-Bromosuccinimide (NBS) is used as the brominating agent.

- The reaction is carried out in freshly distilled dimethylformamide (DMF) at room temperature in the dark to avoid side reactions.

- NBS is added portionwise to a stirred solution of the acetal-protected thiophene aldehyde.

- The reaction mixture is stirred for about 5 hours until completion.

- The product is then poured onto ice, extracted with diethyl ether, dried over sodium sulfate, filtered, and purified by flash chromatography.

- Yield: Approximately 48%

- Product: 2,3-dibromo-4-(1,3-dioxolan-2-yl)thiophene as a pale yellow crystalline solid

- Characterization by $$ ^1H $$-NMR confirms the substitution pattern.

Alternative Preparation of 3,4-Dibromothiophene (Precursor)

In some synthetic routes, 3,4-dibromothiophene is prepared first and then functionalized to introduce the dioxolane moiety.

- Starting from 2,3,4,5-tetrabromothiophene, selective reduction is performed using zinc powder and acetic acid in aqueous medium.

- The reaction is conducted at room temperature for 2 hours, followed by reflux at 55–70 °C for 2–4 hours.

- After reaction completion, reduced pressure distillation is used to isolate 3,4-dibromothiophene.

- The zinc powder is added in batches to control the reaction and improve yield and purity.

| Embodiment | Molar Ratio (Tetrabromothiophene:Acetic Acid:Zn) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | 1:2:3 | 90 | 98.74 |

| 2 | 1:2.5:3.5 | 95 | 99.98 |

| 3 | 1:3:4 | 91 | 97.54 |

| 4 | 1:3:6 | 89 | 97.99 |

This method provides high purity and yield of 3,4-dibromothiophene, which can be further functionalized to the target compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)- with high regioselectivity?

- Methodological Answer : The synthesis can be approached via bromination of a precursor thiophene derivative. For example, regioselective bromination at positions 2 and 3 of the thiophene ring can be achieved using bromine in acetic acid under controlled temperatures (40–60°C). The 1,3-dioxolane group at position 4 can be introduced via a Friedel-Crafts alkylation or a nucleophilic substitution reaction using 2-chloro-1,3-dioxolane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the substitution pattern (e.g., bromine at 2,3-positions and dioxolane at position 4). Coupling constants in ¹H NMR help identify vicinal protons on the thiophene ring.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₇H₆Br₂O₂S).

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for verifying the dioxolane ring conformation and bromine positions .

Q. How can the reactivity of the 1,3-dioxolane group in this compound be exploited for further functionalization?

- Methodological Answer : The 1,3-dioxolane group is acid-sensitive and can be cleaved under mild acidic conditions (e.g., HCl in THF/water) to generate a ketone or aldehyde intermediate. This reactivity enables post-synthetic modifications, such as forming Schiff bases or participating in nucleophilic additions. Stability studies under varying pH and temperature are recommended to optimize reaction conditions .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) for this compound be resolved?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement, which allows for anisotropic displacement parameters and disorder modeling. Validate the model using the Flack parameter to assess chirality and detect centrosymmetric twinning. If bond-length outliers persist (e.g., C–Br vs. C–S bonds), cross-validate with density functional theory (DFT) calculations to reconcile experimental and theoretical values .

Q. What mechanistic insights explain the electronic effects of bromine substituents on the thiophene ring’s aromaticity?

- Methodological Answer : Bromine’s electron-withdrawing nature reduces the thiophene ring’s electron density, which can be quantified via cyclic voltammetry (CV) to measure oxidation potentials. Computational studies (e.g., NBO analysis) reveal changes in π-electron delocalization. Compare with non-brominated analogues to isolate substituent effects. Experimental data should be correlated with Hammett σ constants for predictive modeling .

Q. How does the 1,3-dioxolane group influence the compound’s solid-state packing and intermolecular interactions?

- Methodological Answer : Analyze crystal packing using Mercury software to identify dominant interactions (e.g., C–H⋯O hydrogen bonds between dioxolane oxygen and adjacent thiophene protons). Quantify Br⋯Br contacts (typically 3.4–3.6 Å) and compare with van der Waals radii. Thermal ellipsoid plots from X-ray data reveal rotational flexibility of the dioxolane group .

Q. What strategies mitigate side reactions during bromination of the thiophene core?

- Methodological Answer : Control reaction stoichiometry (2.2 equiv. Br₂ per equivalent of thiophene) to avoid over-bromination. Use N-bromosuccinimide (NBS) as a milder brominating agent in dichloromethane at 0°C. Monitor reaction progress via TLC and quench excess bromine with sodium thiosulfate. Side products (e.g., tribrominated derivatives) can be separated via fractional crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.